5-Bromo-6-methyl-3-nitropyridin-2-amine
Overview
Description
5-Bromo-6-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6BrN3O2 and a molecular weight of 232.03 g/mol . It is a derivative of pyridine, characterized by the presence of bromine, methyl, and nitro functional groups attached to the pyridine ring. This compound is typically used in organic synthesis and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-amine can be achieved through various synthetic routes. One common method involves the bromination of 6-methyl-3-nitropyridin-2-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium, copper).
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).
Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., acetone, water).
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 5-Bromo-6-methyl-3-aminopyridin-2-amine.
Oxidation: 5-Bromo-6-carboxy-3-nitropyridin-2-amine or 5-Bromo-6-formyl-3-nitropyridin-2-amine.
Scientific Research Applications
5-Bromo-6-methyl-3-nitropyridin-2-amine is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-3-nitropyridin-2-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the bromine and nitro groups can enhance its binding affinity and specificity towards certain molecular targets. The exact pathways involved can vary depending on the enzyme or biological target being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-nitro-5-bromo-6-methylpyridine: Similar structure but with different substitution patterns.
5-Bromo-2-hydroxy-3-nitropyridine: Contains a hydroxyl group instead of an amino group.
5-Bromo-3-nitro-2-pyridinol: Similar but with a hydroxyl group at the 2-position.
Uniqueness
5-Bromo-6-methyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, methyl, and nitro groups on the pyridine ring makes it a versatile intermediate for various chemical transformations and research applications .
Properties
IUPAC Name |
5-bromo-6-methyl-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRELZBHEKSIUDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1071901 | |
Record name | 5-Bromo-6-methyl-3-nitropyridine-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1071901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68957-50-6 | |
Record name | 5-Bromo-6-methyl-3-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68957-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinamine, 5-bromo-6-methyl-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068957506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyridinamine, 5-bromo-6-methyl-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Bromo-6-methyl-3-nitropyridine-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1071901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-methyl-3-nitropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.